7H-Furo[3,2-g][1]benzopyran-7-one, 4-(acetyloxy)-
Overview
Description
7H-Furo[3,2-g][1]benzopyran-7-one, 4-(acetyloxy)- is a useful research compound. Its molecular formula is C13H8O5 and its molecular weight is 244.20 g/mol. The purity is usually 95%.
The exact mass of the compound 7-oxo-7H-furo[3,2-g]chromen-4-yl acetate is 244.03717335 g/mol and the complexity rating of the compound is 402. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 7H-Furo[3,2-g][1]benzopyran-7-one, 4-(acetyloxy)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7H-Furo[3,2-g][1]benzopyran-7-one, 4-(acetyloxy)- including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
Design and Synthesis of Thiazolidin-4-ones : The compound was used as a base for synthesizing various thiazolidin-4-ones, which were further assessed for antibacterial properties (Čačić et al., 2009).
Synthesis of Psoralens : An efficient synthesis process for psoralens, starting from compounds structurally related to 7-oxo-7H-furo[3,2-g]chromen-4-yl acetate, has been developed. Psoralens are significant due to their phototoxic properties and applications in cell line studies (Chimichi et al., 2002).
Condensed Furylacetic Acids Synthesis : This research involves the multicomponent condensation of heterocyclic enols with arylglyoxals and Meldrum's acid, leading to the synthesis of novel furylacetic acids, which are structurally related to the compound (Gorbunov et al., 2018).
Pharmacological Applications
Antimycobacterial Activity : A study showed that derivatives of the compound exhibit antimycobacterial properties. This is significant in the treatment of tuberculosis (Alvey et al., 2009).
Antineoplastic Activity : Compounds synthesized from 7-oxo-7H-furo[3,2-g]chromen-4-yl acetate were evaluated for their potential antineoplastic (anti-cancer) activities. This highlights its significance in cancer research (Gašparová et al., 2013).
Optical and Photoelectrical Characterizations
DFT Band Structure and Optical Properties : Research focusing on the novel 5-hydroxy-4-methoxy-7-oxo-7H-furo[3,2-g]chromene-6-carbonitrile, a related compound, provided insights into its optical and photoelectrical characteristics, suggesting potential applications in optoelectronic devices (Ibrahim et al., 2017).
Fluorescence Studies : A study on the fluorescence properties of derivatives of 7-oxo-7H-furo[3,2-g]chromen-4-yl acetate demonstrated shifts in fluorescence spectra, suggesting applications in fluorescence-based techniques (Kharadi & Patel, 2010).
Properties
IUPAC Name |
(7-oxofuro[3,2-g]chromen-4-yl) acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8O5/c1-7(14)17-13-8-2-3-12(15)18-11(8)6-10-9(13)4-5-16-10/h2-6H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZRCRZRFGJXBFW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C2C=CC(=O)OC2=CC3=C1C=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30355474 | |
Record name | 7H-Furo[3,2-g][1]benzopyran-7-one, 4-(acetyloxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30355474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87997-40-8 | |
Record name | 7H-Furo[3,2-g][1]benzopyran-7-one, 4-(acetyloxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30355474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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